N,N-dimethylformamide;pyrimidin-2-amine
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Overview
Description
N,N-Dimethylformamide and pyrimidin-2-amine are two distinct compounds that, when combined, form a unique chemical entity. N,N-Dimethylformamide is a versatile organic solvent widely used in chemical reactions due to its high polarity and ability to dissolve a wide range of compounds . Pyrimidin-2-amine, on the other hand, is a heterocyclic amine with significant biological activity and is a core structure in many pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethylformamide typically involves the reaction of dimethylamine with formic acid or its derivatives under controlled conditions . Pyrimidin-2-amine can be synthesized through various methods, including the condensation of substituted guanidines with enones . Another method involves the use of palladium-catalyzed amination reactions, which provide moderate to good yields .
Industrial Production Methods: Industrial production of N,N-dimethylformamide involves the reaction of dimethylamine with carbon monoxide and methanol in the presence of a catalyst . Pyrimidin-2-amine derivatives are often produced using large-scale palladium-catalyzed reactions due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethylformamide undergoes various chemical reactions, including oxidation, reduction, and substitution . It can act as a reagent, catalyst, and stabilizer in organic synthesis . Pyrimidin-2-amine primarily undergoes substitution reactions, particularly in the presence of palladium catalysts .
Common Reagents and Conditions: Common reagents for reactions involving N,N-dimethylformamide include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . For pyrimidin-2-amine, common reagents include palladium catalysts and bases like sodium tert-butoxide .
Major Products Formed: Reactions involving N,N-dimethylformamide often yield formylated products, while reactions with pyrimidin-2-amine typically produce substituted pyrimidine derivatives .
Scientific Research Applications
N,N-Dimethylformamide is widely used as a solvent in organic synthesis and as a reagent in the production of pharmaceuticals and polymers . Pyrimidin-2-amine derivatives have significant applications in medicinal chemistry, particularly as kinase inhibitors and enzyme inhibitors . They are also used in the development of antifungal and pesticidal agents .
Mechanism of Action
N,N-Dimethylformamide acts primarily as a solvent and reagent, facilitating various chemical reactions by stabilizing intermediates and transition states . Pyrimidin-2-amine exerts its effects by interacting with specific molecular targets, such as kinases and enzymes, inhibiting their activity and thereby modulating biological pathways .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to N,N-dimethylformamide include N,N-dimethylacetamide and N-methyl-2-pyrrolidone, both of which are polar aprotic solvents . Similar compounds to pyrimidin-2-amine include other aminopyrimidines and pyridopyrimidines .
Uniqueness: N,N-Dimethylformamide is unique due to its high polarity and versatility as a solvent and reagent . Pyrimidin-2-amine is unique due to its broad range of biological activities and its role as a core structure in many pharmaceuticals .
Properties
CAS No. |
530136-32-4 |
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Molecular Formula |
C7H12N4O |
Molecular Weight |
168.20 g/mol |
IUPAC Name |
N,N-dimethylformamide;pyrimidin-2-amine |
InChI |
InChI=1S/C4H5N3.C3H7NO/c5-4-6-2-1-3-7-4;1-4(2)3-5/h1-3H,(H2,5,6,7);3H,1-2H3 |
InChI Key |
GJNCYGUGTQIRGV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=O.C1=CN=C(N=C1)N |
Origin of Product |
United States |
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